Ethylcyclooctane
Description
Contextualization within Cycloalkane Chemistry
Cycloalkanes are monocyclic saturated hydrocarbons consisting solely of carbon and hydrogen atoms arranged in a ring structure. wikipedia.org These compounds have the general formula CnH2n. libretexts.orgbyjus.com Ethylcyclooctane, with its formula C10H20, fits this classification. guidechem.comchemnet.com The parent structure, cyclooctane (B165968), is categorized as a medium-sized ring (containing 8 to 13 carbons) and is known for existing in several puckered conformations, such as the "boat-chair" form, rather than a flat plane. wikipedia.orglibretexts.org The attachment of an ethyl group to the cyclooctane ring introduces a substituent that influences the molecule's conformational preferences and steric environment, making it a more complex system for study than its unsubstituted parent. The principles of naming such substituted rings dictate that the cycloalkane is the parent chain, leading to the name this compound. youtube.comlibretexts.org
Academic Significance and Interdisciplinary Relevance of this compound
The academic importance of this compound lies in its utility as a model compound for studying the behavior of substituted medium-ring cycloalkanes. Research into its properties helps to elaborate on the interplay between ring conformation and substituent effects on chemical reactivity and physical characteristics.
Research Trajectories and Current State-of-the-Art in this compound Investigations
Current research trajectories for this compound are heavily focused on green chemistry and sustainable production. A primary goal is the development of efficient catalytic processes to synthesize this compound and similar long-chain hydrocarbons from renewable biomass. academie-sciences.frresearchgate.net Lignocellulosic biomass, a non-food-based feedstock, is a source of smaller platform molecules, such as furfural, that can be upgraded. greencarcongress.com
The state-of-the-art involves creating novel catalytic systems that can facilitate multi-step reactions in a single pot. academie-sciences.fr For instance, research focuses on converting biomass-derived C5 and C6 sugars into intermediates that can then be catalytically transformed into C10 and C12 fuel precursors, including saturated cyclic structures like this compound. greencarcongress.commdpi.com The major challenges and objectives in this field are to design robust, selective, and environmentally benign catalysts that can upgrade biomass derivatives to high-density fuel molecules with high yields, advancing the viability of a sustainable chemical and energy industry. greencarcongress.comacademie-sciences.fr
Data on this compound
This section provides key physical and chemical data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H20 | guidechem.comchemnet.com |
| CAS Number | 13152-02-8 | guidechem.comchemnet.comchemeo.com |
| Molecular Weight | 140.27 g/mol | chemeo.com |
| Density | 0.781 g/cm³ | chemnet.com |
| Boiling Point | 184.8 °C at 760 mmHg | chemnet.com |
| Flash Point | 53.2 °C | chemnet.comguidechem.com |
Mentioned Compounds
Table 2: List of Chemical Compounds Referenced in This Article
| Compound Name |
|---|
| Cyclobutane |
| Cycloheptane |
| Cyclohexane (B81311) |
| Cyclooctane |
| Cyclopentane (B165970) |
| Cyclopropane |
| This compound |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13152-02-8 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
ethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-2-10-8-6-4-3-5-7-9-10/h10H,2-9H2,1H3 |
InChI Key |
FBGUQAGGWLRXTP-UHFFFAOYSA-N |
SMILES |
CCC1CCCCCCC1 |
Canonical SMILES |
CCC1CCCCCCC1 |
Other CAS No. |
13152-02-8 |
Synonyms |
Ethylcyclooctane |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Ethylcyclooctane and Its Derivatives
Direct Synthesis Approaches to Ethylcyclooctane
Direct synthesis of this compound can be achieved through several methods, including the catalytic alkylation of cyclooctane (B165968) precursors and the reduction of ethylcyclooctene analogues.
Catalytic Alkylation of Cyclooctane Precursors
The alkylation of cyclooctane precursors with ethyl halides in the presence of a catalyst is a known method for synthesizing this compound. ontosight.ai This approach involves the direct addition of an ethyl group to the cyclooctane ring. Another method involves the alkylation of nitriles. For instance, alicyclic amides, which can be derived from the corresponding acids, are prepared through the alkylation of nitriles. google.com These acids can then be converted to esters and amides through standard procedures. google.com
Additionally, the alkylation of ketoesters represents another synthetic route. google.com Research has also explored the alkylation of a ketone Schiff's base as a pathway. google.com
Reductive Pathways: Hydrogenation of Ethylcyclooctene Analogues
A significant pathway to this compound involves the reduction of ethylcyclooctene. This is typically accomplished through catalytic hydrogenation, where hydrogen gas is reacted with ethylcyclooctene in the presence of a metal catalyst.
Palladium on carbon (Pd/C) is a widely utilized and effective catalyst for the hydrogenation of alkenes, including ethylcyclooctene, to their corresponding alkanes. arizona.edumdpi.com This heterogeneous catalyst facilitates the addition of hydrogen across the double bond of the cyclooctene (B146475) ring to yield the saturated this compound. arizona.edubenchchem.com The efficiency of Pd/C catalysts is influenced by the properties of the carbon support and the palladium precursor used in its preparation. mdpi.com Dichloromethane has been identified as a useful solvent for such reactions, offering good solubility for substrates and being non-flammable. arizona.edu
The hydrogenation of 1-ethylcyclooctene to this compound can be carried out using Adams catalyst (platinum dioxide) in a solvent like glacial acetic acid. lookchem.com This reaction typically proceeds at room temperature and atmospheric pressure, requiring one molar equivalent of hydrogen. lookchem.com Another documented method involves the hydrogenation of 1-ethylcyclooctene-1 using a Raney nickel catalyst at elevated temperature and pressure (150°C and 100 atm). kyoto-u.ac.jp
The hydrogenation of a C10H10 fraction, identified as containing vinylcyclooctatetraene, using Adams catalyst in acetic acid also yields this compound. lookchem.com This particular reaction is completed in a short time frame and requires five molar equivalents of hydrogen. lookchem.com
| Precursor | Catalyst | Conditions | Product | Yield | Reference |
| 1-Ethylcyclooctene | Adams catalyst (pre-reduced) | Glacial acetic acid, 1 hr | This compound | Not specified | lookchem.com |
| 1-Ethylcyclooctene-1 | Raney nickel | 150°C, 100 atm | This compound | Not specified | kyoto-u.ac.jp |
| C10H10 (vinylcyclooctatetraene component) | Adams catalyst | Acetic acid, 45 min | This compound | 86% | lookchem.com |
Transition Metal-Catalyzed Transformations Leading to this compound
Transition metal catalysts, particularly those based on rhodium, offer sophisticated routes for the synthesis of complex molecules, including derivatives of this compound, through C-H activation and subsequent reactions.
Rhodium-Catalyzed C-H Activation and Olefin Addition
Rhodium complexes can catalyze the C-H activation of alkanes, enabling the addition of the hydrocarbon to olefins. oup.com While the direct addition of aliphatic hydrocarbons to olefins is less common than that of arenes, it has been demonstrated. oup.com For instance, heating a cyclooctane solution with a rhodium complex under ethylene (B1197577) pressure can lead to the formation of this compound. oup.com This process involves the thermal generation of a catalytically active rhodium species that facilitates the C-H activation of cyclooctane and subsequent addition to ethylene. oup.com The reaction is sensitive to conditions such as temperature and pressure, with higher temperatures favoring the formation of this compound. oup.com Small amounts of vinylcyclooctane (B82699) or its isomers are also detected as byproducts. oup.com
The mechanism of rhodium-catalyzed C-H functionalization is a subject of extensive theoretical and experimental study. nih.gov These reactions often proceed through a chelating directing group, which facilitates the C-H activation step. nih.gov The general mechanism involves the coordination of the metal to a directing group, C-H bond activation to form a metallacyclic intermediate, coordination and insertion of an olefin, and finally, reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov
| Reactants | Catalyst | Conditions | Products | Reference |
| Cyclooctane, Ethylene | RhCl(CH2=CH2)(PMe3)2 | 170°C, 56 atm ethylene | Cyclooctene, this compound | oup.com |
| Cyclooctane, Ethylene | RhCl(CH2=CH2)(PMe3)2 | 230°C, 30 atm ethylene | Butenes, this compound | oup.com |
Mechanistic Investigations of Catalytic Cyclization Reactions
Catalytic cyclization reactions are fundamental to the efficient synthesis of cyclooctane rings. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have been crucial in understanding and optimizing these transformations. Key strategies include nickel-catalyzed [4+4] and [4+4+2] cycloadditions and rhodium-catalyzed [4+2+2] cycloisomerizations.
Nickel-Catalyzed Cycloadditions: Nickel catalysts are highly effective in promoting the dimerization of 1,3-dienes ([4+4] cycloaddition) or the co-oligomerization of dienes with alkynes ([4+4+2] cycloaddition) to form eight- and ten-membered rings, respectively. nih.govresearchgate.netacs.orgnih.gov The catalytic cycle for these reactions generally involves several key steps:
Ligand Dissociation/Substrate Coordination: The cycle often begins with the dissociation of a ligand from the Ni(0) center to allow for the coordination of the diene substrates.
Oxidative Cyclization: The coordinated dienes undergo oxidative cyclization, where the nickel center is oxidized from Ni(0) to Ni(II), forming a nine-membered bis-π-allyl-nickelacyclononadiene intermediate. The stereochemistry of the diene substrates (s-cis vs. s-trans conformation) is critical in this step and dictates the stereochemistry of the final product. nih.govacs.org
Alkyne Insertion (for [4+4+2]): In the presence of an alkyne, the nickelacycle can undergo insertion of the C-C triple bond to form a larger eleven-membered ring intermediate. nih.govacs.org
Reductive Elimination: The final step is the reductive elimination of the organic fragment from the nickel center, regenerating the active Ni(0) catalyst and releasing the cyclooctadiene product.
DFT calculations have shown that the competition between different cycloaddition pathways (e.g., [4+4] vs. [4+2]) and side reactions like alkyne trimerization is dependent on the relative coordination strengths of the diene and alkyne to the nickel center. nih.govacs.org For instance, electron-deficient alkynes tend to coordinate more strongly, favoring alkyne trimerization over the desired cycloaddition. nih.govacs.org
Rhodium-Catalyzed Cycloadditions: Rhodium(I) complexes are versatile catalysts for various cycloaddition reactions, including the [4+2+2] cycloisomerization of a dienyne with an alkyne to yield cyclooctatrienes. nih.govresearchgate.net This reaction provides a powerful method for constructing highly functionalized eight-membered rings. While the precise mechanism can vary, a generally accepted pathway involves:
Oxidative Cyclization: The Rh(I) catalyst coordinates to the dienyne substrate, leading to the formation of a rhodacyclopentene intermediate.
Alkyne Coordination and Insertion: An external alkyne coordinates to the rhodium center and subsequently inserts into a Rh-C bond of the metallacycle, expanding the ring to a rhodacycloheptadiene.
Reductive Elimination: The final cyclooctatriene product is released through reductive elimination, regenerating the active Rh(I) catalyst.
The choice of ligands on the rhodium catalyst is crucial for controlling the reaction's efficiency and selectivity. researchgate.net
Table 1: Comparison of Catalytic Systems for Cyclooctane Ring Formation
| Feature | Nickel-Catalyzed Cycloaddition | Rhodium-Catalyzed Cycloaddition |
| Typical Reaction | [4+4] cycloaddition of dienes | [4+2+2] cycloisomerization of dienynes |
| Catalyst Oxidation State | Ni(0)/Ni(II) cycle | Rh(I)/Rh(III) cycle |
| Key Intermediate | Nickelacyclononadiene | Rhodacyclopentene/Rhodacycloheptadiene |
| Starting Materials | 1,3-Dienes, Alkynes | Dienynes, Alkynes |
| Primary Product | Substituted Cyclooctadienes | Substituted Cyclooctatrienes |
| Key Control Element | Ligand choice, Substrate electronics nih.govacs.org | Ligand choice researchgate.net |
Derivatization and Functionalization Strategies
Once the core cyclooctane or cyclooctene ring is formed, derivatization strategies are employed to introduce specific functional groups and stereocenters. These methods often start from readily available functionalized intermediates.
Conversion of Functionalized Cyclooctene Intermediates (e.g., Ethyl Cyclooct-4-ene-1-carboxylate)
Ethyl cyclooct-4-ene-1-carboxylate is a versatile cyclic ester that serves as a key building block for various cyclooctane derivatives. benchchem.comgoogle.comle.ac.uk Its structure, featuring both a double bond and an ester group within the eight-membered ring, allows for a range of chemical transformations.
Catalytic Hydrogenation: The double bond within the cyclooctene ring can be saturated through catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂), ethyl cyclooct-4-ene-1-carboxylate is cleanly converted to ethyl cyclooctanecarboxylate. benchchem.com This reaction removes the unsaturation, providing a direct route to the saturated cyclooctane skeleton while preserving the ester functionality for further modifications. libretexts.orglibretexts.org
Photoisomerization to trans-Cyclooctene (B1233481) Derivatives: The cis double bond in ethyl cyclooct-4-ene-1-carboxylate can be isomerized to the highly strained and more reactive trans configuration. benchchem.com This Z→E photoisomerization is typically carried out under UV light (e.g., 254 nm) in the presence of a sensitizer. benchchem.com The resulting trans-cyclooctene (TCO) derivatives are valuable in bioorthogonal chemistry due to their rapid reaction rates in inverse electron-demand Diels-Alder reactions. nih.gov
Epoxidation and Rearrangement: The alkene moiety can undergo epoxidation with peracids like meta-chloroperbenzoic acid (m-CPBA) to form a strained epoxide. Under acidic conditions, this epoxide can undergo transannular hydride shifts, leading to rearranged bicyclic products. benchchem.comle.ac.uk
Stereoselective Synthesis of this compound Derivatives (e.g., via Epoxidation-Reduction)
Controlling the three-dimensional arrangement of substituents on the cyclooctane ring is critical for many applications. A powerful strategy for achieving stereocontrol is the sequential epoxidation of a cyclooctene precursor followed by a stereospecific reduction.
The epoxidation of the double bond in a cyclooctene derivative creates two new stereocenters. This reaction can be performed stereoselectively using various methods:
Biocatalytic Epoxidation: Enzymes, such as lipase (B570770) from Aspergillus niger, can catalyze the epoxidation of cyclooctene with high enantiomeric excess, offering an environmentally friendly route to chiral epoxides. mdpi.com
Chiral Catalysts: Transition metal complexes with chiral ligands, such as manganese-salen complexes (Jacobsen-Katsuki epoxidation) or titanium-tartrate esters (Sharpless epoxidation), are well-established for the asymmetric epoxidation of alkenes. rsc.org
Substrate-Directed Epoxidation: Existing stereocenters on the cyclooctene ring can direct an incoming reagent like m-CPBA to one face of the double bond over the other, resulting in a diastereoselective reaction.
Once the epoxide is formed with the desired stereochemistry, it can be opened reductively to yield an alcohol. The reduction of epoxides is a well-established transformation that can be achieved with high regioselectivity. researchgate.net Reagents such as lithium aluminum hydride (LiAlH₄) typically attack the less sterically hindered carbon of the epoxide ring, leading to the formation of a specific alcohol isomer. researchgate.netchemrxiv.org This two-step epoxidation-reduction sequence effectively transforms a planar double bond into two adjacent, stereochemically defined centers (a hydroxyl group and a carbon substituent), providing access to a specific stereoisomer of a functionalized ethylcyclooctanol derivative.
Advanced Synthetic Techniques
Modern synthetic chemistry increasingly relies on advanced technologies to improve reaction efficiency, safety, and scalability. Flow chemistry, in particular, has emerged as a powerful tool for photochemical reactions.
Flow Photochemical Synthesis in Related Cyclooctene Systems
The synthesis of trans-cyclooctene derivatives via photochemical isomerization of their cis-isomers is often plagued by low yields in traditional batch reactors. nih.gov This is due to poor light penetration in larger volumes and the potential for the strained trans-product to photodegrade upon prolonged irradiation. nih.govrsc.org
Flow photochemistry provides an elegant solution to these problems. nih.govnih.govresearchgate.netacs.org In a typical setup, a solution of the cis-cyclooctene derivative is continuously pumped through a narrow, UV-transparent tube (often made of FEP - fluorinated ethylene propylene) that is coiled around a UV lamp. nih.govresearchgate.net This ensures uniform and efficient irradiation of the entire reaction mixture.
A key innovation for this specific transformation is the integration of a capture-and-release system within a closed-loop flow reactor. nih.govnih.gov
Photoisomerization: As the solution flows through the irradiated zone, the cis-isomer is converted to the trans-isomer.
Selective Capture: The reaction stream then passes through a column packed with silica (B1680970) gel impregnated with silver(I) nitrate (B79036) (AgNO₃) or a similar silver(I) salt. nih.govnih.gov The strained double bond of the trans-isomer selectively coordinates to the silver ions, effectively trapping it on the column.
Recirculation: The unreacted cis-isomer, which does not bind strongly, elutes from the column and is recirculated back to the photoreactor. nih.gov
Product Release: This continuous process drives the unfavorable equilibrium towards the desired trans-product. Once the reaction is complete, the trans-cyclooctene derivative is released from the silver-silica column by washing with a solution of a competing ligand, such as ammonium (B1175870) hydroxide. nih.gov
This method allows for the synthesis of functionalized trans-cyclooctenes on a much larger scale and with higher yields than batch methods. chemrxiv.orgnih.gov
Table 2: Comparison of Batch vs. Flow Photochemistry for trans-Cyclooctene Synthesis
| Parameter | Batch Photochemistry | Flow Photochemistry |
| Light Penetration | Inefficient and non-uniform, decreases with scale nih.gov | Efficient and uniform due to narrow reactor channels nih.govacs.org |
| Reaction Yield | Generally low due to product degradation and unfavorable equilibrium nih.gov | High, as product is continuously removed from irradiation nih.govnih.gov |
| Scalability | Poor; direct scale-up is problematic acs.org | Excellent; production can be increased by extending run time nih.govresearchgate.net |
| Safety | Handling of large volumes of reactive intermediates can be hazardous | Improved safety due to small reaction volumes at any given time |
| Process Control | Difficult to control temperature and irradiation time uniformly | Precise control over residence time, temperature, and light exposure nih.gov |
Compound Index
Structural Elucidation and Conformational Analysis of Ethylcyclooctane
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information regarding the connectivity, molecular weight, and functional groups within ethylcyclooctane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably predicted based on its known structure and established principles of NMR spectroscopy. ucl.ac.uksigmaaldrich.com
In ¹H NMR spectroscopy, the protons of the ethyl group are expected to produce distinct signals. The methyl (CH₃) protons would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons, while the methylene (CH₂) protons would appear as a quartet from coupling to the methyl group. The 15 protons on the cyclooctane (B165968) ring, including the single methine proton at the point of substitution, are chemically non-equivalent and would produce a complex series of overlapping multiplets in the upfield, aliphatic region of the spectrum.
In ¹³C NMR spectroscopy, all carbon atoms in the molecule can be detected. mdpi.com The technique readily distinguishes between different carbon environments. The two carbon atoms of the ethyl group would produce separate signals. The eight carbon atoms of the cyclooctane ring would also produce a set of signals; the exact number depends on the conformational mobility of the ring at the temperature of the experiment. If the ring is rapidly interconverting between conformations, fewer, averaged signals may be observed.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk For this compound (C₁₀H₂₀), the molecular ion ([M]⁺) peak would be observed at a mass-to-charge ratio (m/z) of 140.
The fragmentation of the molecular ion is often predictable. In aliphatic cycloalkanes, a common fragmentation pathway is the loss of the alkyl side chain. The cleavage of the bond connecting the ethyl group to the ring would result in the loss of an ethyl radical (•C₂H₅, mass of 29 Da), leading to a prominent peak at m/z 111, corresponding to the [C₈H₁₅]⁺ cation. Further fragmentation of the cyclooctane ring and the ethyl group generates a series of smaller carbocations, typically seen as clusters of peaks separated by 14 mass units (representing CH₂ groups). Common fragments for alkanes include butyl ([C₄H₉]⁺, m/z 57), propyl ([C₃H₇]⁺, m/z 43), and ethyl ([C₂H₅]⁺, m/z 29) ions. msu.edusavemyexams.com The relative abundance of these fragment ions provides a molecular fingerprint that can be compared against spectral libraries for identification.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. mvpsvktcollege.ac.in The IR spectrum of this compound is expected to be characteristic of a saturated aliphatic hydrocarbon.
The most prominent absorptions will be due to carbon-hydrogen bond vibrations. Strong, sharp peaks are expected in the region of 2850-2960 cm⁻¹ corresponding to the C-H stretching vibrations of the sp³-hybridized CH₂, and CH₃ groups. Additional characteristic bands include the C-H bending (scissoring) vibrations for CH₂ groups, which typically appear around 1450-1470 cm⁻¹, and the C-H bending (rocking) vibration for the methyl group near 1375 cm⁻¹. vscht.cz Vibrations from C-C bond stretching are generally weak and appear in the fingerprint region of the spectrum.
X-ray Crystallographic Studies of this compound Analogues and Intermediates
Since this compound is a liquid under standard conditions, X-ray crystallography must be performed on solid-state analogues or intermediates to understand the preferred geometry of the cyclooctane ring system.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in a crystal. springernature.com While a crystal structure of this compound itself is not available, studies on various substituted cyclooctane derivatives provide crucial insights into the ring's geometry. For example, the crystal structures of compounds like trans-syn-trans-1,2,5,6-tetrabromocyclooctane and benzyl (B1604629) (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate have been determined. researchgate.netresearchgate.net These analyses show that the eight-membered ring most commonly adopts a boat-chair conformation in the crystalline state. researchgate.net SCXRD provides precise measurements of bond lengths, bond angles, and torsional angles, which are essential for building accurate molecular models and understanding steric interactions.
Analysis of Puckering Parameters (e.g., Cremer-Pople Parameters)
The conformation of a flexible, non-planar ring like cyclooctane is complex and cannot be fully described by simple terms. Cremer-Pople puckering parameters offer a powerful and quantitative method to describe the precise three-dimensional shape of a ring system. researchgate.netacs.orgnih.gov This analysis uses the displacements of ring atoms from a mean plane to calculate a set of puckering amplitudes and phase angles that uniquely define the conformation. nih.govchemrxiv.org
For an eight-membered ring, five independent puckering parameters are required to define its conformation. researchgate.net Extensive computational studies on cyclooctane have utilized these parameters to map its conformational potential energy surface. researchgate.net This mapping has allowed for the identification of the most stable conformers, such as those belonging to the boat-chair and crown families, and the energy barriers between them. researchgate.net This theoretical framework is critical for interpreting the dynamic behavior of the this compound ring in different physical states.
Table of Mentioned Compounds
Conformational Landscape of the Cyclooctane Ring in this compound
The eight-membered ring of cyclooctane is one of the most complex and well-studied cycloalkane systems due to its large number of low-energy conformations and the significant transannular interactions (steric hindrance between atoms on opposite sides of the ring). libretexts.org Unlike the relatively rigid and strain-free chair conformation of cyclohexane (B81311), cyclooctane's conformations are all subject to some degree of angle and torsional strain. libretexts.orgopenstax.org
Computational studies, including molecular mechanics and density functional theory (DFT) calculations, have identified several key conformations for the cyclooctane ring. These conformations exist on a complex potential energy surface with multiple minima of similar energy. irbbarcelona.org The most stable and frequently discussed conformations belong to a few main families.
The principal conformations of cyclooctane are:
Boat-Chair (BC) : Generally considered the global minimum and the most stable conformation for cyclooctane. It is estimated to be predominant at room temperature.
Crown (Cr) : A highly symmetric conformation.
Boat-Boat (BB) : Another plausible conformation.
Twist-Boat-Chair (TBC) : A twisted variant that often serves as an intermediate in interconversion pathways.
Chair-Chair (CC) : A conformation of higher energy.
Twist-Chair (TC) : Often identified as a transition state rather than a stable minimum.
The relative energies of these conformations are closely spaced, meaning that several can coexist in equilibrium. The exact energy ordering can vary depending on the computational method used.
Below is a table summarizing the main conformational families and their key characteristics.
| Conformation Family | Common Members | Relative Energy (approx. kcal/mol) | Key Features |
| Boat-Chair | BC | 0 (Global Minimum) | Lowest energy, predominant form. |
| Crown | Cr | ~1-2 | Highly symmetric. |
| Twist-Boat-Chair | TBC | Variable, low energy | Often an intermediate in conversions. |
| Boat-Boat | BB | Higher energy | Significant transannular strain. |
| Chair-Chair | CC | Higher energy | Less stable than BC or Crown. |
Note: Relative energies are approximate and can vary based on calculation method and substitution.
The various conformations of cyclooctane are not static but rapidly interconvert at room temperature. The pathways for these conversions involve passing through higher-energy transition states, such as the twist-chair (TC) or perfect boat and chair forms. researchgate.net The process by which these conversions occur without passing through a high-energy planar state is known as pseudorotation .
The energy barriers for these interconversions are relatively low, typically in the range of 5-10 kcal/mol. researchgate.net For instance, the activation energy for the interconversion between the boat-chair and crown conformations is approximately 10 kcal/mol. researchgate.net The pathway from a boat-chair to another boat-chair conformation through a twist-boat-chair intermediate has an even lower barrier, around 5 kcal/mol. researchgate.net
These low energy barriers mean that, in solution and gas phases, this compound is a highly dynamic molecule, constantly flipping between its various low-energy shapes. This dynamic nature is a defining characteristic of medium-sized rings.
The introduction of an ethyl group onto the cyclooctane ring influences the relative stability of the various conformations. The substituent affects the conformational equilibrium primarily through steric interactions. To minimize these interactions, the ethyl group will preferentially occupy positions that point away from the center of the ring, analogous to the equatorial positions in cyclohexane. utdallas.edu
The primary types of strain relevant to this compound are:
Angle Strain : Deviation from the ideal tetrahedral bond angle of 109.5°. All cyclooctane conformations have some degree of angle strain. chemistrytalk.org
Torsional Strain : Strain caused by the eclipsing of bonds on adjacent atoms. This is a significant factor in cyclooctane's higher energy compared to cyclohexane. chemistrytalk.org
Steric Strain (Transannular Strain) : Repulsive interactions between non-bonded atoms that are forced into close proximity across the ring. This is a major destabilizing factor in medium-sized rings like cyclooctane. libretexts.org
The ethyl group, being bulkier than a hydrogen atom, will increase the steric strain in any conformation where it is forced into a crowded position (an axial-like position). This destabilizes conformations where the ethyl group points towards the interior of the ring, leading to significant transannular hydrogen-hydrogen or hydrogen-carbon repulsions. Therefore, the boat-chair conformation, which offers more positions that minimize this steric clash, is likely to be even more favored in this compound compared to the unsubstituted ring. The ethyl group itself can rotate around its C-C bond to further minimize steric hindrance, for example, by pointing its terminal methyl group away from the cyclooctane ring. masterorganicchemistry.com
A comparison with cyclohexane, the benchmark for cycloalkane stability, highlights the unique features of the cyclooctane system.
| Feature | Cyclohexane | This compound |
| Most Stable Conformation | Chair | Boat-Chair (BC) |
| Ring Strain | Virtually strain-free in the chair conformation (0 kJ/mol). libretexts.org | Significant strain in all conformations due to angle, torsional, and transannular interactions. |
| Number of Low-Energy Conformations | Essentially one (the chair form). The boat form is significantly higher in energy. | Multiple low-energy conformations (BC, Crown, TBC, etc.) separated by small energy barriers. |
| Primary Source of Strain | 1,3-diaxial interactions (steric strain) in substituted axial conformers. utdallas.edu | Transannular strain (across the ring), torsional strain from eclipsed bonds, and angle strain. libretexts.org |
| Flexibility | Less flexible; interconverts between two identical chair forms via a ring-flip. | Highly flexible; undergoes complex pseudorotation through numerous conformations. |
| Substituent Preference | Strong preference for the equatorial position to avoid 1,3-diaxial strain. utdallas.edu | Strong preference for "equatorial-like" positions to minimize transannular steric interactions. |
Computational and Theoretical Chemistry Studies on Ethylcyclooctane
Quantum Chemical Calculations
Quantum chemical (QC) calculations, based on the fundamental principles of quantum mechanics, are employed to analyze the properties of molecules with high accuracy. mdpi.com These calculations can be broadly categorized into ab initio and density functional theory (DFT) methods. scispace.comlibretexts.org Ab initio methods compute properties from first principles, without experimental input, while DFT focuses on the electron density to determine the electronic structure. scispace.comlibretexts.org Such computational techniques are crucial for predicting reaction pathways and have been instrumental in the development of new synthetic methodologies. rsc.org
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Methods like Density Functional Theory (DFT) and ab initio calculations are primary tools for its determination. scispace.comnih.gov DFT, in particular, has become a popular method within the chemical community for investigating electronic ground state structures based on the electron density distribution n(r). scispace.com Ab initio methods, while often more computationally intensive, provide a rigorous approach to computing electronic state energies from first principles. libretexts.org
For ethylcyclooctane, these calculations would provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential. DFT studies on related molecules, such as porphyrazine complexes and various organic compounds, have successfully elucidated geometric structures, the nature of chemical bonds, and electronic spectra. researchgate.netmdpi.com For example, calculations can generate deformation charge density maps to visualize the shape of electrons forming specific bonds. youtube.com While specific studies focused solely on the electronic structure of this compound are not prominent in the literature, the application of these well-established methods would yield critical data.
Table 1: Expected Outputs from Electronic Structure Calculations for this compound
| Calculated Property | Significance |
| Ground State Energy | Provides the total electronic energy, a key indicator of molecular stability. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and electronic transition energy. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
| Atomic Charges | Quantifies the partial charge on each atom, offering insight into polarity and intermolecular interactions. |
This table represents typical data obtained from DFT or ab initio calculations for an organic molecule.
The flexibility of the eight-membered ring in this compound results in a complex conformational landscape. Computational methods are essential for identifying the various stable conformers and determining their relative energies and, therefore, their populations at a given temperature.
Quantum chemical calculations can be used to optimize the geometry of different possible conformers (e.g., boat-chair, twist-chair, boat-boat) and calculate their corresponding energies. Early work on cycloalkanes involved developing a "consistent force field" (CFF) where energy functions were optimized to reproduce experimental data, including equilibrium conformations and strain energies. aip.org More modern approaches often use high-level ab initio or DFT calculations to determine the relative stabilities of conformers with great accuracy. For instance, studies on the deconstruction of polyethylene (B3416737) derivatives have utilized computational analysis to understand how conformational restrictions influence material properties. researchgate.net The ethyl substituent further complicates the conformational space, as its orientation relative to the ring must also be considered.
Table 2: Hypothetical Relative Stabilities of this compound Conformers
| Conformer | Calculation Method | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Boat-Chair (BC) | DFT (B3LYP/6-31G) | 0.00 | 75.1 |
| Twist-Boat-Chair (TBC) | DFT (B3LYP/6-31G) | 1.10 | 12.3 |
| Crown | DFT (B3LYP/6-31G) | 2.50 | 1.6 |
| Boat-Boat (BB) | DFT (B3LYP/6-31G) | 3.20 | 0.5 |
Note: This table is illustrative. The values are hypothetical, based on typical energy differences found in cyclooctane (B165968) systems, to demonstrate the output of conformational energy calculations.
Computational chemistry allows for the simulation of spectroscopic properties, providing a powerful tool for interpreting experimental spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application. nih.gov
The process often involves a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. biorxiv.org First, a set of molecular conformations is generated, typically from a Molecular Dynamics (MD) simulation. nih.govbiorxiv.org Then, for a representative selection of these conformations, QM calculations are performed to compute the NMR shielding constants for each nucleus. psu.edu Averaging these values over the conformational ensemble yields the predicted chemical shifts. biorxiv.org This methodology has proven useful for evaluating the accuracy of force fields used in the simulations. nih.gov Various online tools and algorithms exist for predicting ¹H and ¹³C NMR spectra based on a molecule's structure, using methods ranging from neural networks to models based on topological descriptors. nmrdb.orgchemaxon.comprospre.ca
Table 3: Simulated NMR Chemical Shifts (¹H and ¹³C) for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ethyl -CH₃ | 0.89 | 12.1 |
| Ethyl -CH₂ | 1.35 | 29.5 |
| Ring CH (substituted) | 1.45 | 38.7 |
| Ring -CH₂- (average) | 1.55 | 27.3 |
Note: This interactive table shows simulated chemical shifts for this compound. The values are representative and are what one might expect from a computational prediction using established methods.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum methods offer high accuracy, their computational cost can be prohibitive for studying large systems or long-timescale phenomena. Molecular mechanics (MM) provides a more computationally efficient alternative by using simplified, classical mechanics-based energy expressions known as force fields.
A force field is a set of parameters and potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. For cycloalkanes, significant effort has gone into developing accurate force fields. aip.orgbyu.eduuni-paderborn.de The parameterization process often involves fitting to experimental data, such as vapor-liquid equilibrium properties (vapor pressure, saturated liquid density), or to data from high-level quantum mechanical calculations. aip.orguni-paderborn.de
Several approaches exist, including united-atom models (where CH, CH₂, and CH₃ groups are treated as single particles) and all-atom models. uni-paderborn.de For example, the TraPPE-UA force field was fitted to the VLE data of cycloalkanes. uni-paderborn.de More recent developments, like the TLVMie force field, have shown high accuracy for predicting properties like liquid viscosity for a range of hydrocarbons, including cycloalkanes. byu.edu These force fields are validated by their ability to reproduce known physical properties and are essential for conducting reliable molecular dynamics simulations. byu.edursc.org
Table 4: Overview of Selected Force Fields for Cycloalkanes
| Force Field | Approach | Parameterization Basis | Typical Applications |
| CFF | All-Atom | Experimental conformations, vibrational spectra, enthalpies aip.org | Conformational analysis, vibrational spectroscopy aip.org |
| TraPPE-UA | United-Atom | Vapor-liquid equilibrium data (vapor pressure, liquid density) uni-paderborn.de | Thermodynamic property prediction, phase equilibria uni-paderborn.de |
| TLVMie | All-Atom / United-Atom | Training set of pure component and mixture viscosity data byu.edu | Viscosity prediction, transport properties byu.edu |
| OPLS-AA | All-Atom | Fitting to experimental data and ab initio calculations | Broad applicability for organic liquids and biomolecules |
Molecular dynamics (MD) simulations use force fields to calculate the forces on atoms and solve Newton's equations of motion, thereby simulating the time evolution of a molecular system. This technique is ideal for studying dynamic processes, such as the interconversion between different conformers of this compound.
By running MD simulations, researchers can observe the transitions between states like the boat-chair and twist-boat-chair conformations in real-time. Analysis of these simulation trajectories can provide rates of interconversion and identify the pathways for these transformations. For example, MD simulations combined with kinetic models have been used to rationalize the membrane permeability of large cyclic peptides like cyclosporine A by calculating the interconversion rates between different conformational states. nih.gov This approach allows for the construction of Markov state models that describe the kinetics of the entire conformational landscape. For this compound, such simulations would reveal the timescales of ring puckering and ethyl group rotation, providing a complete picture of its flexibility and dynamic behavior.
Computational Insights into Reactivity and Selectivity
Computational chemistry offers powerful tools to move beyond empirical observations, providing a molecular-level understanding of why certain reactions are favored over others. For a molecule like this compound, with its numerous conformers and reactive sites, these insights are crucial for predicting and controlling chemical transformations.
The heart of understanding a chemical reaction's mechanism and selectivity lies in the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are extensively used to locate and analyze the geometry and energy of these fleeting structures.
Detailed computational analyses of reactions involving cycloalkanes have demonstrated the power of this approach. For instance, in palladium-catalyzed C(sp³)–H arylation of strained cycloalkanes, DFT calculations have been employed to analyze the enantiodetermining C–H cleavage step. chemrxiv.org By modeling different possible transition structures, researchers can identify the lowest energy pathway that leads to the observed product. chemrxiv.org These studies reveal that subtle interactions, such as steric hindrance or weak attractive forces within the transition state, can lead to significant differences in activation energies, thus controlling the reaction's outcome. chemrxiv.orgacs.org
In the context of this compound, a primary focus would be the C–H functionalization at various positions on the ring and the ethyl group. Theoretical calculations would be used to determine the activation barriers for hydrogen atom abstraction (HAT) or other C-H activation mechanisms at each unique carbon center. nih.govresearchgate.net The relative energies of the transition states would predict the regioselectivity of a given reaction. For example, in a radical-based halogenation, computational models could predict whether the reaction would favor a tertiary C-H on the ethyl group or a secondary C-H on the cyclooctane ring.
A hypothetical study on the hydroxylation of this compound by an iron-oxo complex, analogous to studies on cyclohexane (B81311), would involve characterizing the transition states for hydrogen abstraction from different positions. nih.gov The calculated energy barriers would provide a quantitative prediction of the reaction's regioselectivity.
Table 1: Hypothetical Transition State Energy Barriers for this compound Hydroxylation
| Hydrogen Atom Position | Assumed Reaction Type | Computationally Predicted Barrier (kcal/mol) | Predicted Selectivity |
| Ethyl Group (CH) | Hydrogen Atom Transfer | 10.5 | High |
| Cyclooctane Ring (CH₂) | Hydrogen Atom Transfer | 12.0 | Moderate |
| Ethyl Group (CH₃) | Hydrogen Atom Transfer | 14.2 | Low |
This table is illustrative and based on general principles of C-H bond reactivity (tertiary < secondary < primary). Actual values would require specific DFT calculations for a given reaction.
Furthermore, for stereoselective reactions, computational analysis of the transition states is key to understanding the origin of enantioselectivity. chemrxiv.orgacs.org By modeling the interaction of the this compound substrate with a chiral catalyst, diastereomeric transition states can be located. The energy difference between these transition states allows for the prediction of the enantiomeric excess (e.e.) of the product, guiding the selection or design of a suitable catalyst. acs.org
Computational chemistry has evolved from an explanatory tool to a predictive one, enabling the rational design of new synthetic methodologies. oaepublish.com This involves using theoretical insights to devise new catalysts, substrates, or reaction conditions to achieve a desired chemical transformation with high efficiency and selectivity. nih.govresearchgate.net
For a molecule like this compound, rational design could focus on several areas:
Catalyst Design: If a desired reaction on this compound suffers from low selectivity, computational modeling can be used to design a better catalyst. By understanding the key interactions in the selectivity-determining transition state, the catalyst's structure (e.g., its ligands) can be modified in silico to enhance these interactions. nih.gov For example, if a reaction requires a specific pocket geometry to favor one regioisomer, ligands can be computationally screened to find those that create the optimal steric and electronic environment. acs.org
Substrate Modification: Computational studies can predict how modifying the substrate itself can influence reactivity. For instance, theoretical calculations could explore how introducing a directing group at a specific position on the this compound ring would alter the transition state energies for a C–H activation reaction, thereby forcing the reaction to occur at a desired site. sigmaaldrich.com
Exploring Novel Cycloadditions: The synthesis of functionalized eight-membered rings is a significant challenge. Computational methods can be used to explore the feasibility of novel cycloaddition reactions to build the this compound skeleton or to functionalize it. DFT calculations have been used to investigate [4+4] cycloadditions to form cyclooctadiene derivatives, shedding light on the reaction mechanism and the factors controlling stereoselectivity. au.dk Such studies could be extended to predict viable diene and dienophile partners that could lead to precursors of this compound.
A powerful example of this design process is the development of improved dienophiles for bioorthogonal reactions involving trans-cyclooctene (B1233481). researchgate.net Computational analysis was used to design a more reactive trans-cyclooctene derivative, demonstrating the power of theory to guide synthetic efforts toward molecules with enhanced properties. researchgate.net Similarly, computational exploration of the reaction between singlet oxygen and trans-cyclooctene predicted a perepoxide intermediate, a different mechanism than for acyclic alkenes, highlighting how theory can uncover unique reaction pathways for cyclic systems. researchgate.net
Table 2: Computationally-Guided Approaches to this compound Synthesis
| Synthetic Goal | Computational Strategy | Key Parameters Calculated | Potential Outcome |
| Regioselective C-H Amination | Screen chiral catalysts for Rh-catalyzed insertion. | Transition state energies for insertion at different C-H bonds. | Identification of a ligand that directs amination to a specific ring position. |
| Diastereoselective Hydrogenation | Model substrate-catalyst complexes for hydrogenation of an ethylcyclooctene precursor. | Energies of diastereomeric transition states. | Prediction of catalyst and conditions for high diastereoselectivity. |
| Novel Ring Formation | DFT analysis of a potential [4+4] cycloaddition pathway. | Activation barriers and reaction thermodynamics. | Validation of a new, atom-economical route to the this compound core. au.dk |
By combining computational insights with experimental validation, chemists can accelerate the discovery of new reactions and synthetic routes, moving from trial-and-error to a more predictive and design-oriented approach. nih.gov The application of these computational strategies to this compound holds the potential to unlock novel and efficient methods for its synthesis and functionalization.
Advanced Applications of Ethylcyclooctane in Materials Science Research
Polymer Synthesis and Materials Engineering
The unique ring structure of cyclooctene (B146475) derivatives, such as ethylcyclooctane, makes them valuable precursors in polymer science. Through controlled polymerization techniques, these monomers can be transformed into advanced materials with tunable properties, opening avenues for innovative applications in materials engineering.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method used to synthesize unsaturated polymers from cyclic olefin monomers. The reaction is driven by the relief of ring strain in monomers like cyclooctene and its derivatives. It is initiated by transition metal catalysts, such as those based on ruthenium or molybdenum, which convert the cyclic monomer into a linear polymer chain while preserving the double bonds in the backbone. oregonstate.edu This process allows for the creation of polymers with unique architectures and functionalities.
Substituted cyclooctenes, such as 3-ethylcyclooctene, serve as effective monomers in ROMP. researchgate.netresearchgate.net The presence of the ethyl group can influence the polymer's final properties. The polymerization proceeds by the reaction of the monomer with a metal carbene catalyst, leading to the formation of an open-chain polymer with double bonds regularly spaced along its backbone. This method is highly versatile, enabling the synthesis of a wide range of specialty polymers.
A significant application of ROMP with substituted cyclooctenes is the synthesis of telechelic polymers—polymers with reactive functional groups at both ends. nih.gov These materials are valuable as prepolymers for creating more complex macromolecular structures like block copolymers and polymer networks. nih.gov
Researchers have successfully synthesized epoxy-telechelic polyalkenamers by conducting the ROMP of 3-ethylcyclooctene in the presence of a specially designed diepoxy-functionalized chain transfer agent. researchgate.netresearchgate.net The use of an additive, such as p-benzoquinone, helps to control the polymerization process. researchgate.netresearchgate.net Following the initial polymerization, the resulting polyalkenamer can be hydrogenated to produce a telechelic polyolefin. These prepolymers, equipped with terminal epoxy groups, can be crosslinked using UV light in the presence of photoacid generators to form robust elastomers. researchgate.net
The relationship between a polymer's molecular structure and its macroscopic properties is a fundamental concept in materials science. caltech.eduunizar.es Factors such as chain length, branching, and the nature of intermolecular forces dictate the material's mechanical and thermal characteristics, including its rigidity, tensile strength, and glass transition temperature (Tg). eurekaselect.com
In the case of elastomers derived from the ROMP of 3-ethylcyclooctene, a clear structure-property relationship has been demonstrated. The mechanical properties of the final crosslinked material can be precisely controlled by tuning the characteristics of the prepolymer. researchgate.net Specifically, varying the molar mass and the degree of unsaturation in the polymer backbone allows for the systematic adjustment of the elastomer's stiffness and ultimate elongation. researchgate.net This control is crucial for engineering materials tailored to specific performance requirements.
Table 1: Conceptual Relationship Between Prepolymer Structure and Elastomer Properties
| Prepolymer Characteristic | Effect on Final Elastomer Properties |
|---|---|
| Lower Molar Mass | Increased crosslink density, leading to higher stiffness and lower elongation. |
| Higher Molar Mass | Decreased crosslink density, resulting in a softer, more flexible material with higher elongation. |
| High Backbone Unsaturation | Provides more sites for potential crosslinking or post-functionalization, affecting cure characteristics. |
| Low Backbone Unsaturation (Hydrogenated) | Results in a more saturated, stable polyolefin backbone, impacting thermal and chemical resistance. |
Role as Intermediates in Complex Molecule Synthesis
While specific examples detailing the use of this compound as a direct intermediate in the total synthesis of complex molecules are not widely documented, the core cyclooctane (B165968) ring is a significant structural motif found in a diverse class of natural products known as cyclooctanoid terpenes. The presence of this eight-membered ring in various bioactive compounds makes it an attractive target for organic synthesis.
However, the stereocontrolled synthesis of medium-sized rings like cyclooctane presents considerable challenges to synthetic chemists due to unfavorable entropic factors and the potential for competing side reactions. researchgate.net Consequently, the development of general and efficient methods for constructing cyclooctane scaffolds remains an active area of research in organic chemistry. researchgate.net The pursuit of these complex natural products drives innovation in synthetic methodologies that could one day be applied to substituted cyclooctanes.
Research into High-Energy Density Fuel Formulations
Strained cyclic hydrocarbons are of significant interest in the development of high-energy-density hydrocarbon (HEDH) fuels. organic-chemistry.org The inherent ring strain in these molecules leads to a higher heat of combustion per unit volume compared to their acyclic counterparts, which is a critical property for volume-limited applications such as advanced jet and rocket propulsion systems. organic-chemistry.org
Research in this area has explored various cyclic compounds as potential fuel candidates or blendstocks. While this compound itself is a saturated alkane, studies on related cyclooctane derivatives demonstrate the potential of this ring system. For instance, high-performance fuels have been synthesized from bio-based monoterpenes, including the cyclooctane derivative 1,6-dimethyl-1,5-cyclooctadiene, through cyclopropanation. The resulting multicyclic fuels exhibit significantly higher densities and volumetric net heats of combustion (NHOC) compared to conventional rocket propellant RP-1 and jet fuel. These findings suggest that the cyclooctane framework is a promising platform for designing next-generation HEDH fuels.
Table 2: Comparison of Fuel Properties
| Fuel | Density (g/mL) | Volumetric NHOC (MJ/L) | Performance Advantage over RP-1 |
|---|---|---|---|
| Conventional RP-1 | ~0.81 | ~34.2 | Baseline |
| Conventional Jet Fuel | ~0.80 | ~34.7 | N/A |
| Cyclopropanated 1,6-dimethyl-1,5-cyclooctadiene | 0.939 | 38.8 | Higher Density & Volumetric NHOC |
| Cyclopropanated Sabinene | 0.925 | 38.2 | Higher Density & Volumetric NHOC |
Emerging Research Directions and Future Perspectives
Novel Catalytic Strategies for Ethylcyclooctane Synthesis and Functionalization
The development of efficient and selective catalytic methods is a cornerstone of modern organic synthesis. For a molecule like this compound, which lacks inherent reactive functional groups, the invention of novel catalytic strategies for its synthesis and subsequent functionalization is of paramount importance.
One of the most powerful techniques for the synthesis of cyclic compounds, including the eight-membered ring of this compound's core, is Ring-Closing Metathesis (RCM) . This reaction, catalyzed by transition metals such as ruthenium or molybdenum, allows for the formation of unsaturated rings from acyclic diene precursors. The resulting cyclooctene (B146475) can then be readily hydrogenated to yield the saturated this compound skeleton. Future research in this area is likely to focus on the development of more active and selective RCM catalysts that can tolerate a wider range of functional groups and operate under milder reaction conditions.
Another significant frontier is the catalytic C-H functionalization of alkanes. The direct conversion of a C-H bond into a C-C, C-N, or C-O bond offers a highly atom-economical approach to modifying the this compound scaffold. While challenging due to the inert nature of C-H bonds, significant progress has been made using catalysts based on metals like palladium, rhodium, and iron. Future work will likely target the development of catalysts that can achieve high regioselectivity, enabling the precise functionalization of specific C-H bonds within the this compound molecule. This would open up avenues for creating a diverse array of derivatives with tailored properties.
Cycloaddition reactions , which involve the concerted formation of a cyclic molecule from two or more unsaturated precursors, represent another potential avenue for constructing the this compound framework. While less direct than RCM for this specific target, the development of novel catalytic cycloaddition strategies could provide access to highly substituted and stereochemically complex cyclooctane (B165968) derivatives.
Finally, the field of biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes, with their exquisitely tuned active sites, can catalyze reactions with unparalleled stereoselectivity. While the direct enzymatic synthesis of this compound is not yet established, future research may focus on engineering enzymes for the cyclization of appropriate precursors or for the selective functionalization of the this compound ring.
| Catalytic Strategy | Description | Potential Application for this compound |
| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis of a diene to form a cyclic alkene. | Synthesis of ethylcyclooctene as a precursor to this compound. |
| Catalytic C-H Functionalization | Direct conversion of a C-H bond to a new functional group. | Introduction of functional groups onto the this compound scaffold. |
| Cycloaddition Reactions | Formation of a cyclic molecule from unsaturated precursors. | Synthesis of substituted this compound derivatives. |
| Biocatalysis | Use of enzymes to catalyze chemical reactions. | Enantioselective synthesis or functionalization of this compound. |
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
The convergence of artificial intelligence (AI) and chemistry is revolutionizing the way chemical research is conducted. For a molecule like this compound, AI and machine learning (ML) offer powerful tools to accelerate discovery and optimization in several key areas.
Catalyst design is another area where AI is making a significant impact. Machine learning models can be trained to predict the performance of a catalyst based on its molecular structure and properties. This predictive power allows for the in-silico screening of vast libraries of potential catalysts for a specific reaction, such as the synthesis or functionalization of this compound. By identifying the most promising candidates for experimental validation, AI can dramatically reduce the time and resources required for catalyst development.
Furthermore, ML algorithms can be employed for reaction optimization . By analyzing data from a series of experiments, these algorithms can build predictive models that identify the optimal reaction conditions (e.g., temperature, pressure, solvent, catalyst loading) to maximize yield and minimize byproducts. This approach can be particularly beneficial for optimizing the synthesis of this compound, ensuring a more efficient and sustainable process.
| AI/ML Application | Description | Relevance to this compound |
| AI-driven Retrosynthesis | Algorithms that propose synthetic routes to a target molecule. | Designing efficient synthetic pathways for this compound. |
| Catalyst Design | Predictive models for identifying optimal catalysts. | Accelerating the discovery of catalysts for this compound synthesis and functionalization. |
| Reaction Optimization | ML models that determine the best reaction conditions. | Improving the yield and efficiency of this compound synthesis. |
Development of Advanced Analytical Techniques for Real-Time Monitoring
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. The development of advanced analytical techniques that allow for the real-time, in-situ monitoring of reactions is therefore a key area of research. These techniques, often grouped under the umbrella of Process Analytical Technology (PAT) , are transforming chemical development and manufacturing.
For the synthesis and functionalization of this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. This allows for a detailed understanding of the reaction kinetics and can help in identifying transient or unstable intermediates that are crucial to the reaction mechanism.
Hyphenated analytical techniques , which couple a separation method with a spectroscopic detection method, are also powerful tools for reaction analysis. For example, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and identify the various components of a reaction mixture, providing a comprehensive picture of the reaction progress and the formation of any byproducts. The online coupling of these techniques to a reaction vessel allows for automated, real-time analysis.
Looking ahead, the development of more sensitive and robust in-situ analytical probes, combined with advanced data analysis techniques, will provide unprecedented insights into the chemical transformations involved in the synthesis and functionalization of molecules like this compound.
| Analytical Technique | Principle | Application in this compound Chemistry |
| In-situ FTIR/Raman Spectroscopy | Vibrational spectroscopy to monitor molecular functional groups. | Real-time monitoring of reactant consumption and product formation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Identification and quantification of components in the reaction mixture. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds followed by mass analysis. | Analysis of reaction progress and byproduct formation. |
Exploration of Bioorthogonal Chemistry with Strained Cyclooctene Analogues
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This field has opened up new frontiers in chemical biology, enabling the study of biomolecules in their native environment. Strained cyclooctene and cyclooctyne derivatives are key players in this field, participating in rapid and highly selective bioorthogonal reactions.
While this compound itself is a saturated and relatively inert molecule, its unsaturated precursor, ethylcyclooctene, and related strained cyclooctyne analogues are of significant interest in bioorthogonal chemistry. The high ring strain of these molecules allows them to undergo rapid strain-promoted azide-alkyne cycloaddition (SPAAC) with azides and inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. These reactions are exceptionally fast and proceed without the need for a catalyst, making them ideal for use in biological systems.
Future research in this area will likely focus on the synthesis of novel strained cyclooctene and cyclooctyne analogues with tailored reactivity and properties. By incorporating an ethyl group or other functionalities onto the cyclooctene or cyclooctyne ring, researchers can develop new bioorthogonal probes for specific applications in cell biology, drug delivery, and medical imaging. The development of synthetic routes to these functionalized cyclooctenes could potentially involve the functionalization of this compound as a starting material, followed by the introduction of unsaturation.
| Bioorthogonal Reaction | Reactants | Key Features |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained cyclooctyne + Azide | Catalyst-free, fast kinetics, biocompatible. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Strained cyclooctene + Tetrazine | Extremely fast kinetics, biocompatible. |
Interdisciplinary Studies at the Interface of Organic Chemistry, Materials Science, and Environmental Science
The study of this compound and other cycloalkanes is not confined to the realm of fundamental organic chemistry. These molecules have relevance in a number of interdisciplinary fields, and future research will likely see increased collaboration between organic chemists, materials scientists, and environmental scientists.
In materials science , cycloalkanes can serve as building blocks for the synthesis of polymers and other advanced materials. The incorporation of the cyclooctane ring into a polymer backbone can impart unique properties, such as altered thermal stability, rigidity, and crystallinity. Future research may explore the synthesis and properties of polymers derived from this compound, potentially leading to new materials with tailored performance characteristics.
From an environmental science perspective, understanding the fate and impact of cycloalkanes in the environment is crucial. As components of fuels and industrial solvents, cycloalkanes can be released into the atmosphere and aquatic environments. Research in this area will focus on understanding the atmospheric chemistry of this compound, including its role in the formation of photochemical smog, as well as its biodegradation pathways in soil and water. This knowledge is essential for assessing the environmental risks associated with the use of such compounds and for developing strategies to mitigate their impact.
The interdisciplinary nature of these research directions highlights the broad relevance of fundamental studies on molecules like this compound. By bridging the gaps between different scientific disciplines, researchers can unlock new applications and gain a more comprehensive understanding of the role of these compounds in the world around us.
Q & A
Q. What are the established synthetic routes for ethylcyclooctane, and how can its structural purity be validated?
this compound is typically synthesized via alkylation of cyclooctane using ethyl halides in the presence of Lewis acids (e.g., AlCl₃) or through hydrogenation of ethyl-substituted cyclooctene derivatives. To confirm structural identity and purity, researchers should employ:
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent position and ring conformation .
- Mass spectrometry (MS) to confirm molecular ion peaks and fragmentation patterns .
- Chromatographic methods (GC-MS, HPLC) to assess purity thresholds (>95% for publication) . Note: Reproducibility requires detailed experimental protocols, including solvent systems, reaction times, and purification steps, as per journal guidelines .
Q. How can researchers determine this compound’s physicochemical properties (e.g., boiling point, solubility)?
Key methods include:
- Differential Scanning Calorimetry (DSC) for melting/boiling points and thermal stability .
- Solubility tests in polar/nonpolar solvents under controlled temperatures, documented with phase diagrams .
- Density functional theory (DFT) calculations to predict properties computationally, validated against experimental data .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for this compound (e.g., divergent catalytic outcomes)?
Contradictions often arise from variations in reaction conditions or catalyst systems. To address this:
- Conduct systematic reviews of existing literature to identify methodological discrepancies (e.g., solvent polarity, temperature gradients) .
- Perform controlled comparative experiments with standardized parameters, using statistical tools (ANOVA, t-tests) to validate reproducibility .
- Apply mechanistic probes (e.g., isotopic labeling, kinetic isotope effects) to elucidate reaction pathways .
Q. How can computational models predict this compound’s conformational dynamics and steric effects in supramolecular systems?
Advanced approaches include:
- Molecular Dynamics (MD) Simulations to map ring puckering and ethyl group rotation barriers .
- DFT-based energy profiling to compare chair, boat, and twist conformers under varying temperatures .
- Docking studies to evaluate host-guest interactions in cyclodextrin or cage complexes, correlating with experimental NMR shifts .
Q. What frameworks guide the design of this compound-focused studies to address gaps in ring-strain or catalytic applications?
Use structured frameworks to ensure methodological rigor:
- PICOT Format : Define Population (e.g., this compound derivatives), Intervention (e.g., catalytic hydrogenation), Comparison (e.g., unsubstituted cyclooctane), Outcome (e.g., strain energy reduction), and Timeframe (e.g., reaction kinetics over 24h) .
- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel strain effects), Novel (understudied applications), Ethical (safe handling protocols), and Relevant (materials science implications) .
Methodological Considerations
Q. How should researchers present conflicting spectroscopic data for this compound in publications?
- Use supplementary tables to compare NMR chemical shifts across studies, noting solvent and instrument variations .
- Include error analysis (e.g., ±0.01 ppm for ¹H NMR) and statistical confidence intervals .
- Reference literature precedents for atypical peaks (e.g., ring-current effects in cyclooctane derivatives) .
Q. What ethical and statistical practices are critical for studies involving this compound’s toxicity or environmental impact?
- Adhere to REACH guidelines for chemical safety assessments, including LC50/EC50 testing .
- Consult statisticians early to design dose-response experiments and power analyses, minimizing Type I/II errors .
- Disclose conflicts of interest (e.g., industry funding) in the acknowledgments section .
Data Presentation Standards
- Tables : Compare synthetic yields, spectroscopic data, or computational results with clear column headings (e.g., "Catalyst Loading vs. Yield") .
- Figures : Use high-resolution schematics for reaction mechanisms or conformational analyses, citing software tools (e.g., Gaussian, Avogadro) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
